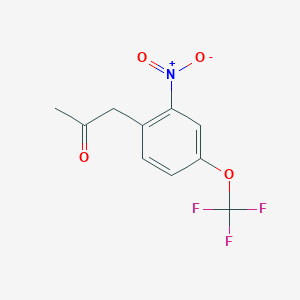

1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

IUPAC Name |

1-[2-nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c1-6(15)4-7-2-3-8(18-10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLYSBPYTFAOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682015 | |

| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-59-3 | |

| Record name | 1-[2-Nitro-4-(trifluoromethoxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Nitro-4-(trifluoromethoxy)phenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol. This compound features a unique combination of functional groups, including a nitro group and a trifluoromethoxy group, which significantly influence its chemical properties and potential biological activities. The trifluoromethoxy group enhances lipophilicity, potentially affecting interactions with biological membranes and proteins, making it of interest in medicinal chemistry and pharmacology .

Chemical Structure and Properties

The structural characteristics of this compound are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C10H8F3NO4 |

| Molecular Weight | 263.17 g/mol |

| CAS Number | 57330-59-3 |

| LogP (octanol-water partition coefficient) | 3.148 |

| Potential Health Hazards | Irritant; health hazard |

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects . The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins .

Study on Related Nitro Compounds

A study investigated the biological effects of various nitro-substituted phenyl compounds on cellular pathways. It was found that compounds with nitro groups could modulate signaling pathways involved in inflammation and apoptosis . Although not directly studying this compound, these findings suggest potential therapeutic applications in inflammatory diseases.

Trifluoromethyl Group Impact

Research has shown that the introduction of trifluoromethyl groups into drug candidates can significantly enhance their bioavailability and efficacy. For instance, drugs containing trifluoromethyl groups exhibited improved binding affinity to target proteins compared to their non-fluorinated counterparts . This suggests that this compound may possess enhanced pharmacokinetic properties.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in pharmaceuticals, particularly as a lead compound in drug discovery. Its nitro and trifluoromethoxy groups may influence its interaction with biological targets, such as enzymes or receptors.

Case Studies:

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The binding affinity of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one with bacterial enzymes could be explored to develop new antibiotics.

- Anti-inflammatory Agents : Research into related nitroaromatic compounds has shown potential anti-inflammatory effects. Investigating the anti-inflammatory pathways influenced by this compound could lead to new therapeutic agents.

Synthetic Organic Chemistry

The reactivity of this compound is attributed to its functional groups. The carbonyl group can undergo nucleophilic addition reactions, while the nitro group can participate in reduction reactions.

Synthetic Routes:

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Common precursors include nitrophenols and trifluoromethylated reagents.

- Reactions : Key reactions may include electrophilic aromatic substitution and carbonyl formation.

Material Science Applications

Due to its unique electronic properties, this compound may find applications in materials science, particularly in the development of organic semiconductors or as a precursor for polymer synthesis.

Potential Uses:

- Organic Electronics : The compound's electron-withdrawing groups could enhance charge transport properties in organic electronic devices.

- Polymer Chemistry : Its reactivity allows for potential incorporation into polymer matrices, leading to materials with tailored properties for specific applications.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of nitro-substituted aryl ketones with varying electron-withdrawing groups at the 4-position. Key structural analogues include:

- 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one : Replaces -OCF₃ with -SCF₃ (trifluoromethylthio).

- 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one : Substitutes -OCF₃ with -CF₃ (trifluoromethyl).

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Molecular Weight : The trifluoromethylthio variant has the highest molecular weight (279.24 g/mol) due to sulfur’s atomic mass, while the trifluoromethyl analogue is the lightest (247.17 g/mol) .

- Stability and Applications : The discontinued status of the target compound suggests challenges in synthesis or stability compared to its analogues. The -SCF₃ variant’s sulfur atom may introduce susceptibility to oxidation, whereas the -CF₃ analogue’s simplicity likely enhances synthetic accessibility .

Preparation Methods

Description

This classical approach involves the acylation of a suitably substituted aromatic ring bearing nitro and trifluoromethoxy groups with an acylating agent such as propanoyl chloride or equivalent. The aromatic substrate is generally prepared or procured with the nitro group at the 2-position and trifluoromethoxy at the 4-position.

Reaction Conditions

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or copper(II) chloride (CuCl2) are commonly employed.

- Solvent: Non-protic solvents like methylene chloride or acetonitrile facilitate the reaction.

- Temperature: Typically maintained between 0°C to ambient temperature to control regioselectivity and minimize side reactions.

- Workup: Quenching with aqueous acid followed by extraction and purification.

Advantages and Notes

- This method allows direct introduction of the propan-2-one moiety.

- Requires careful control of reaction conditions to prevent over-acylation or decomposition.

- Environmental concerns arise from the use of strong Lewis acids and chlorinated solvents; thus, greener alternatives are being explored.

Method 2: Diazotization and Subsequent Ketone Formation

Description

This method utilizes 2-nitro-4-(trifluoromethoxy)aniline as a starting material. The aniline undergoes diazotization to form a diazonium salt intermediate, which is then transformed into the corresponding ketone via copper-catalyzed reactions or Meerwein arylation.

Reaction Steps

-

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0–5°C).

- Formation of the diazonium salt from the aromatic amine.

-

- Copper(I) oxide (Cu2O) or copper(II) sulfate pentahydrate (CuSO4·5H2O) catalyzes the conversion.

- Use of alkylating agents such as acetone or 2-butanone as the ketone source.

- Reaction proceeds under mechanical stirring and controlled temperature to optimize yield.

Advantages and Notes

- This route offers high regioselectivity due to the diazonium intermediate.

- Copper catalysts are relatively benign and can be recycled.

- The process is adaptable for scale-up with attention to safety in handling diazonium salts.

Method 3: Copper-Catalyzed Coupling of Halogenated Intermediates with Ketone Precursors

Description

Halogenated aromatic intermediates, such as 4-bromo-2-nitro-1-(trifluoromethoxy)benzene, can be coupled with ketone precursors under copper catalysis to yield the target phenylpropanone.

Reaction Conditions

- Catalyst: Copper(I) oxide or copper powder.

- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Elevated temperatures (80–120°C) to promote coupling.

Advantages and Notes

- This method allows flexible introduction of various alkyl chains.

- High yields are achievable with proper catalyst and base selection.

- The trifluoromethoxy substituent is stable under these conditions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Environmental Considerations | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Propanoyl chloride, AlCl3 or CuCl2 | 0–25°C, methylene chloride solvent | 60–75 | Use of Lewis acids and chlorinated solvents; waste disposal concerns | Moderate |

| Diazotization + Copper-Catalysis | NaNO2, HCl, Cu2O or CuSO4·5H2O | 0–5°C for diazotization; RT to 50°C for coupling | 70–85 | Safer catalysts; diazonium salt handling requires care | High |

| Copper-Catalyzed Halide Coupling | Cu2O, K2CO3, DMF | 80–120°C | 65–80 | Use of polar aprotic solvents; catalyst recycling possible | High |

Detailed Research Findings

- The diazotization method has been documented as an improved synthetic route with better environmental profile and higher selectivity for 1-(2-nitro-4-(trifluoromethoxy)phenyl)propan-2-one.

- Copper catalysts play a crucial role in facilitating the transformation of diazonium salts or halogenated intermediates to the ketone product, often under mild conditions with good yields and purity.

- Optimization studies reveal that reaction temperature and solvent choice critically influence the yield and purity, with acetonitrile and methylene chloride being preferred solvents for different steps.

- The presence of the trifluoromethoxy group requires careful control of reaction parameters to avoid decomposition or side reactions, especially under strongly acidic or basic conditions.

- Large-scale production methods emphasize the use of environmentally friendly reagents and process intensification techniques to minimize waste and energy consumption.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Nitro-4-(trifluoromethoxy)phenyl)propan-2-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for aryl ketones. For example:

- React a substituted acetophenone derivative (e.g., 2-nitro-4-(trifluoromethoxy)acetophenone) with an aldehyde under basic (NaOH/ethanol) or acidic (thionyl chloride/ethanol) conditions .

- Optimize reaction parameters (temperature, solvent polarity) to enhance yield. Evidence suggests that NaOH in ethanol at room temperature is effective for similar compounds, while thionyl chloride may accelerate condensation in electron-deficient systems .

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C-APT NMR to identify aromatic protons, carbonyl groups, and substituent environments. For example, the ketone carbonyl typically resonates at ~200–210 ppm in ¹³C NMR .

- FT-IR : Confirm the presence of C=O (~1700 cm⁻¹), NO₂ (~1520–1350 cm⁻¹), and CF₃O (~1250–1150 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

- Refer to Safety Data Sheets (SDS) for toxicity data. Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of nitro and trifluoromethoxy groups.

- Store in a cool, dry environment away from reducing agents to prevent unintended reactions .

Q. What are common impurities, and how are they analyzed?

- Byproducts may include unreacted starting materials or regioisomers. Use HPLC with UV detection (λ = 254 nm) or GC-MS to identify impurities. Compare retention times with authentic standards .

Advanced Research Questions

Q. How can contradictions in reaction yields from different synthesis methods be resolved?

- Perform Design of Experiments (DOE) to isolate variables (e.g., catalyst type, solvent, temperature). For example:

- Compare NaOH (basic) vs. thionyl chloride (acidic) catalysts to determine their impact on nitro group stability .

- Use kinetic studies to identify rate-limiting steps under varying conditions.

Q. What computational methods predict the electronic effects of nitro and trifluoromethoxy substituents?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electron-withdrawing effects of -NO₂ and -CF₃O on the aromatic ring’s reactivity.

- Charge distribution at the carbonyl carbon, influencing nucleophilic attack .

Q. How is the crystal structure determined using SHELX software?

Q. How can regioselectivity be optimized during substituent introduction?

- Directing groups : Use meta-directing groups (e.g., -CF₃O) to control nitro group placement.

- Low-temperature nitration : Minimize kinetic competition between ortho/meta/para positions .

Q. How to design pharmacological studies to assess bioactivity?

Q. What mechanistic insights exist for nitro group reduction in this compound?

- Electrochemical reduction : Use cyclic voltammetry to study reduction potentials. The nitro group typically undergoes a 4-electron reduction to -NH₂ in acidic media.

- Catalytic hydrogenation : Optimize Pd/C or Raney Ni catalysts to avoid over-reduction of the ketone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.